N-Ethyl-3,4-difluoroaniline
Overview
Description
N-Ethyl-3,4-difluoroaniline is a chemical compound with the molecular formula C8H9F2N . It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom on the amino group is replaced by an ethyl group .
Molecular Structure Analysis
The molecular structure of N-Ethyl-3,4-difluoroaniline consists of a benzene ring with two fluorine atoms and an ethylamine group attached . The exact positions of these substituents on the benzene ring can be determined by the numbering of the carbon atoms in the ring .Physical And Chemical Properties Analysis
N-Ethyl-3,4-difluoroaniline has a molecular weight of 157.161 . The physical and chemical properties of 3,4-difluoroaniline, a related compound, include a melting point of 22°C, a boiling point of 77°C at 7 mmHg, and a density of 1.302 g/mL at 25°C .Scientific Research Applications
Synthesis of Indolecarboxylic Acid Esters
N-Ethyl-3,4-difluoroaniline is utilized in the synthesis of various indolecarboxylic acid esters. For instance, ethyl 4,5-difluoroindole-2-carboxylate and ethyl 5,6-difluoroindole-2-carboxylate are synthesized using Fischer indole synthesis, employing N-Ethyl-3,4-difluoroaniline as a starting material. These processes highlight the compound's relevance in complex organic syntheses (Silvestri et al., 2004).
Key Intermediate in Prulifloxacin Synthesis
N-Ethyl-3,4-difluoroaniline serves as a critical intermediate in the synthesis of prulifloxacin, an antibiotic. It is involved in a series of reactions leading to the creation of important intermediates for the drug (Wei, 2006).
Spectroscopic and Quantum Chemical Studies
The compound is subject to extensive spectroscopic and structural investigations. Studies using FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with theoretical calculations, have provided detailed insights into its structural and physicochemical properties. Such research is crucial for understanding the characteristics of di-substituted aniline derivatives (Kose et al., 2015).
N-Formylation of Amines
In organic chemistry, N-Ethyl-3,4-difluoroaniline is involved in N-formylation reactions. Ethyl bromodifluoroacetate, derived from N-Ethyl-3,4-difluoroaniline, is used as the N-formylating reagent in copper-catalyzed N-formylation of amines, showcasing its utility in synthesizing N-formamides (Li et al., 2018).
Synthesis of Anti-inflammatory and Antibacterial Compounds
N-Ethyl-3,4-difluoroaniline is used in synthesizing compounds with potential anti-inflammatory, antiproliferative, and antibacterial activities. These compounds have been characterized through various analytical techniques, indicating the compound's potential in medicinal chemistry (Mohan et al., 2018).
Local Anesthetic Activity
Derivatives of 3,4-difluoroaniline have been synthesized and evaluated for their local anesthetic properties. This suggests the role of N-Ethyl-3,4-difluoroaniline in developing novel anesthetics (Gataullin et al., 1999).
Biotransformation Studies
N-Ethyl-3,4-difluoroaniline undergoes biotransformation in various environmental systems, including in microbial strains, plants, and animals. These studies are essential for understanding its environmental fate and effects (Xu et al., 2004; Zhao et al., 2018).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of N-Ethyl-3,4-difluoroaniline is currently unknown due to the lack of specific studies on this compound . The compound’s interaction with its targets and any resulting changes would need to be determined through experimental studies.
Result of Action
The molecular and cellular effects of N-Ethyl-3,4-difluoroaniline’s action are currently unknown
properties
IUPAC Name |
N-ethyl-3,4-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWONUZXEGYMTKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592906 | |
Record name | N-Ethyl-3,4-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
136491-15-1 | |
Record name | N-Ethyl-3,4-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-3,4-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.